molecular formula C9H11BrClN3 B2686934 [2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethyl]amine hydrochloride CAS No. 2279123-84-9

[2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethyl]amine hydrochloride

Cat. No. B2686934
CAS RN: 2279123-84-9
M. Wt: 276.56
InChI Key: DNWNGAHKINKTPB-UHFFFAOYSA-N
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Description

“[2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethyl]amine hydrochloride” is a chemical compound with the linear formula C9H8O2N2Cl1Br1 . It is used in organic syntheses and as pharmaceutical intermediates .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes “this compound”, can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .


Molecular Structure Analysis

The molecular structure of “this compound” was confirmed by their FTIR, 1 H NMR, 13 C NMR, and mass spectral studies followed by elemental analysis data .


Chemical Reactions Analysis

The reaction of “this compound” proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 255.07 . It is slightly soluble in water .

Scientific Research Applications

  • Synthesis of 3-Aminomethyl-5-imino-8-nitro-2,3-dihydroimidazo[1,2-a]pyridines : This research outlines a two-step synthesis starting from a similar compound, 3-bromomethyl-5-chloro-2,3-dihydroimidazo[1,2-a]pyridine. The synthesized compounds could be valuable in medicinal chemistry due to their three-dimensional molecular scaffold, which is suitable for adapting to biological targets. This approach is also beneficial for creating combinatorial libraries due to the structural diversity of primary amines and the selectivity of the synthesis process for primary amines, allowing for the introduction of secondary amino groups without needing protection (Schmid, Schühle, & Austel, 2006).

  • Divergent Synthesis of Substituted 2-Aminoimidazoles : Another study developed a new synthesis method for substituted 2-aminoimidazoles, starting from 2-aminopyrimidines. This synthesis involves cleavage and rearrangement processes, leading to the formation of various substituted 2-aminoimidazoles. This method demonstrates a pathway for creating derivatives of imidazo[1,2-a]pyridines (Ermolat'ev & Van der Eycken, 2008).

  • Synthesis of Polychlorinated Imidazo[1,2-α]Pyridines : This research focuses on synthesizing polychlorinated imidazo[1,2-α]pyridines as analogs of chlorinated benzimidazoles. The process involves a condensation reaction followed by an ion exchange resin treatment and further treatment with POCl3. This method is significant for producing 2-chloroimidazo[1,2-a]pyridines, which are valuable in various chemical applications (Gudmundsson, Drach, & Townsend, 1997).

  • Fluorescent Probes for DNA Detection : A study synthesized novel benzimidazo[1,2-a]quinolines with potential as DNA-specific fluorescent probes. These compounds were synthesized using an uncatalyzed amination protocol under microwave heating and were characterized for their spectroscopic properties. Their interaction with ct-DNA was studied, revealing their potential as fluorescent probes for DNA detection (Perin et al., 2011).

Safety and Hazards

“[2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethyl]amine hydrochloride” is classified as Eye Irritant 2 and Skin Sensitizer 1 . The safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: Wash with plenty of soap and water (P302 + P352) .

properties

IUPAC Name

2-(6-bromoimidazo[1,2-a]pyridin-2-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3.ClH/c10-7-1-2-9-12-8(3-4-11)6-13(9)5-7;/h1-2,5-6H,3-4,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWNGAHKINKTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Br)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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